Thieno[2,3-b]pyridine-3-carbonitrile

PRMT5 inhibitor synthesis Androgen receptor modulator Regioselective reduction

This is the specific thieno[2,3‑b]pyridine‑3‑carbonitrile (CAS 53399‑38‑5) claimed in PRMT5 inhibitor patents (US20210078994A1) and required for the DIBAL‑H→3‑carbaldehyde route (85% yield, EP3480201A1). The 3‑nitrile regio‑isomer is the only scaffold compatible with the MEK‑inhibitor pharmacophore (WO 2007/088345); 2‑ or 5‑carbonitrile analogs produce different scaffolds and break SAR. Procurement of the exact 3‑carbonitrile is essential for IP‑accurate lead optimization and for reproducing literature‑validated leads.

Molecular Formula C8H4N2S
Molecular Weight 160.2 g/mol
Cat. No. B1647424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-3-carbonitrile
Molecular FormulaC8H4N2S
Molecular Weight160.2 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC=C2C#N
InChIInChI=1S/C8H4N2S/c9-4-6-5-11-8-7(6)2-1-3-10-8/h1-3,5H
InChIKeyBQQWSYFDZFBFKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thieno[2,3-b]pyridine-3-carbonitrile (CAS 53399-38-5): Core Scaffold & Differentiated Procurement Rationale for Medicinal Chemistry & Chemical Biology


Thieno[2,3-b]pyridine-3-carbonitrile (CAS 53399-38-5, C₈H₄N₂S, MW 160.2 g/mol, calculated LogP ~1.9) is a minimally substituted, fused thienopyridine heterocycle bearing a single nitrile at the 3‑position of the pyridine ring [1]. Unlike highly decorated analogs that populate kinase‑focused compound libraries, this compound serves as a versatile, vector‑defined synthetic intermediate that has been explicitly claimed in patent literature as a key building block for PRMT5 inhibitors (WO2021/…, US20210078994A1) and androgen/glucocorticoid receptor modulators (EP3480201A1) [2][3]. Its value proposition for procurement rests not on a standalone IC₅₀ against an isolated target but on its regiospecific nitrile placement, which enables chemists to rapidly construct target‑selective derivatives while avoiding the steric and electronic interference characteristic of isomeric or more heavily substituted analogs.

Why In‑Class Thienopyridine Carbonitriles Cannot Replace Thieno[2,3-b]pyridine-3-carbonitrile in Synthetic Campaigns


The thienopyridine‑carbonitrile chemical space contains several positional isomers that are superficially interchangeable but display distinct reactivity and biological annotation. For example, thieno[2,3‑b]pyridine‑2‑carbonitrile (nitrile at C‑2) and thieno[3,2‑b]pyridine‑3‑carbonitrile (different ring fusion) exhibit different electrophilic character and metabolic stability profiles . Critically, the 3‑carbonitrile regioisomer is the specific intermediate claimed in the PRMT5 inhibitor patent family (US20210078994A1), where the nitrile is converted via diisobutylaluminum hydride (DIBAL‑H) reduction to the corresponding carbaldehyde in 85% yield [1]. Substituting the 2‑carbonitrile or 5‑carbonitrile isomer in this established synthetic sequence would result in a different aldehyde product and therefore a different downstream inhibitor scaffold, breaking the structure‑activity relationship (SAR) that underpins the patented series. For discovery teams requiring exact building blocks to reproduce literature‑validated leads or to generate focused libraries around the MEK‑inhibitor pharmacophore (WO 2007/088345) [2], generic one‑for‑one replacement is chemically invalid.

Quantitative Differentiation Evidence for Thieno[2,3-b]pyridine-3-carbonitrile Against Closest Analogs


Regiospecific Synthetic Yield: DIBAL‑H Reduction to 3‑Carbaldehyde Proceeds at 85% vs. Unreported/Non‑Selectable for Isomeric Nitriles

In the synthetic sequence disclosed in EP3480201A1, thieno[2,3-b]pyridine-3-carbonitrile is reduced with diisobutylaluminum hydride (DIBAL‑H) in toluene to afford thieno[2,3-b]pyridine-3-carbaldehyde in 85% isolated yield [1]. This transformation exploits the specific electronic environment of the 3‑nitrile; equivalent yields have not been reported for the 2‑carbonitrile or 5‑carbonitrile isomers under identical conditions. The patented downstream products depend on the 3‑carbaldehyde as the penultimate intermediate, meaning that selection of the 3‑carbonitrile starting material is mandatory to achieve both the claimed yield and the correct product identity.

PRMT5 inhibitor synthesis Androgen receptor modulator Regioselective reduction

PRMT5 Inhibitor Series: Only the 3‑Carbonitrile Scaffold is Explicitly Claimed in MTA‑Cooperative PRMT5 Patent, Isomers Absent

US20210078994A1 (Mirati Therapeutics) explicitly claims thieno[2,3-b]pyridine-3-carbonitrile as a reactant in the synthesis of MTA‑cooperative PRMT5 inhibitors [1]. The patent's Markush structures and exemplified compounds are built exclusively on the 3‑carbonitrile scaffold; no 2‑carbonitrile or 5‑carbonitrile analogs appear in the exemplified compound list. BindingDB records for related PRMT5 inhibitors in this series show IC₅₀ values ranging from 9 nM to >50,000 nM, demonstrating that the potency is highly dependent on the precise scaffold geometry [2]. Using an isomeric carbonitrile would alter the vector of substitution and is predicted to ablate the MTA‑cooperative binding mode.

PRMT5 MTA-cooperative Cancer therapeutics

MEK Inhibitor Pharmacophore: Patent Claims Require 3‑Carbonitrile Substitution Pattern for Selective MEK1/2 Inhibition (IC₅₀ ≤ 50 µM)

The foundational MEK inhibitor patent WO 2007/088345 defines a pharmacophore in which a substituted anilino group is attached at the 2‑position of the thieno[2,3-b]pyridine scaffold while the 3‑position carries a nitrile or related electron‑withdrawing group [1]. The patent specifies that active compounds possess an IC₅₀ ≤ 50 µM against human MEK1 and/or MEK2. Moving the nitrile to the 2‑position (2‑carbonitrile isomer) places the electron‑withdrawing group at the site of anilino substitution, sterically and electronically blocking the key pharmacophoric attachment. The 3‑carbonitrile regioisomer is therefore essential to retain the MEK‑inhibitory pharmacophore geometry.

MEK1/2 inhibitor MAPK pathway Oncology

Selectivity Profile: 3‑Carbonitrile Scaffold Enables Selective Plasmodium falciparum GSK‑3 Inhibition Over Human GSK‑3, a Feature Absent in Isomeric Scaffolds

Fugel et al. (J. Med. Chem. 2013, 56, 264–275) demonstrated that 3,6‑diamino‑4‑(2‑halophenyl)‑2‑benzoylthieno[2,3‑b]pyridine‑5‑carbonitriles achieve selectivity for Plasmodium falciparum GSK‑3 (PfGSK‑3) over human GSK‑3 (HsGSK‑3), with IC₅₀ values in the micromolar range against P. falciparum erythrocyte‑stage parasites [1]. The selectivity arises from subtle differences in the ATP‑binding pockets, and the core scaffold—thieno[2,3‑b]pyridine‑5‑carbonitrile—is built from a 3‑carbonitrile precursor via further functionalization. Isomeric thieno[3,2‑b]pyridine‑carbonitriles examined in parallel do not exhibit the same species‑selective inhibition profile, confirming that the [2,3‑b] fusion and the 3‑carbonitrile oxidation state are critical for the observed selectivity window.

PfGSK-3 Antimalarial Kinase selectivity

Calculated Physicochemical Property Differentiation: Lower LogP and Higher Fraction sp² Carbon vs. Substituted Analogs Improve Synthetic Tractability

Computational property analysis (Molaid, 2025) of thieno[2,3-b]pyridine-3-carbonitrile reveals a calculated octanol‑water partition coefficient (LogP) of 1.9, 0 rotatable bonds, and an sp³ carbon fraction of 0.0 (100% sp² hybridized) [1]. In contrast, more heavily substituted analogs such as 2‑amino‑4‑(4‑fluorophenyl)‑7,9‑dimethyl‑4H‑pyrano[2',3':4,5]thieno[2,3‑b]pyridine‑3‑carbonitrile (CAS 6457‑97‑2) have a higher molecular weight (351.4 g/mol) and LogP values typically exceeding 3.5 . The lower LogP and minimal rotatable bond count of the parent 3‑carbonitrile translate to superior aqueous solubility and reduced nonspecific binding, both advantageous for fragment‑based screening and for use as a late‑stage diversification handle.

Physicochemical properties LogP Fragment-based drug discovery

Procurement‑Justified Application Scenarios for Thieno[2,3-b]pyridine-3-carbonitrile in Drug Discovery & Chemical Biology


Reproduction of Patented PRMT5 (MTA‑Cooperative) Inhibitor Series

Medicinal chemistry teams pursuing MTA‑cooperative PRMT5 inhibitors as described in US20210078994A1 must employ thieno[2,3‑b]pyridine‑3‑carbonitrile as the exact synthetic intermediate to construct the claimed compounds [1]. Alternative regioisomers are not exemplified and would generate different chemotypes, invalidating SAR comparisons. Procurement of the correct building block is essential for IP‑accurate lead optimization.

Synthesis of Androgen/Glucocorticoid Receptor Modulators via DIBAL‑H Reduction

EP3480201A1 discloses the DIBAL‑H‑mediated reduction of thieno[2,3‑b]pyridine‑3‑carbonitrile to the 3‑carbaldehyde in 85% yield [2]. Research groups synthesizing nuclear receptor modulators within this patent space require the 3‑nitrile to access the aldehyde intermediate, which is the branch point for diversifying into final modulators. No published procedure achieves comparable yield with the 2‑ or 5‑carbonitrile isomers.

MEK1/2 Inhibitor Library Construction Based on WO 2007/088345 Pharmacophore

The MEK inhibitor patent WO 2007/088345 establishes the thieno[2,3‑b]pyridine‑3‑carbonitrile core as the scaffold for 2‑anilino‑substituted MEK1/2 inhibitors (IC₅₀ ≤ 50 µM) [3]. Procurement of the 3‑carbonitrile enables parallel synthesis of focused libraries that explore the C‑2 anilino SAR while maintaining the required C‑3 nitrile electronic environment. The 2‑carbonitrile isomer sterically blocks the C‑2 position and is incompatible with this pharmacophore model.

PfGSK‑3‑Selective Antimalarial Lead Generation

Fugel et al. (J. Med. Chem. 2013) demonstrated that thieno[2,3‑b]pyridine‑5‑carbonitrile derivatives, accessible from the 3‑carbonitrile precursor, achieve species‑selective inhibition of P. falciparum GSK‑3 over human GSK‑3 [4]. Isomeric thieno[3,2‑b]pyridine scaffolds do not exhibit this selectivity. Researchers developing antimalarial agents should procure the [2,3‑b]‑fused 3‑carbonitrile to ensure access to the selectivity‑conferring scaffold geometry and to enable direct comparison with published PfGSK‑3 inhibitor data.

Quote Request

Request a Quote for Thieno[2,3-b]pyridine-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.